molecular formula C15H20N2O3 B1498185 Ethyl 2-(4-aminophenyl)-2-(2-oxopiperidin-1-yl)acetate

Ethyl 2-(4-aminophenyl)-2-(2-oxopiperidin-1-yl)acetate

Cat. No.: B1498185
M. Wt: 276.33 g/mol
InChI Key: VWHRJHRVIMEQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-aminophenyl)-2-(2-oxopiperidin-1-yl)acetate is a synthetic organic compound that features a piperidine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-aminophenyl)-2-(2-oxopiperidin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring through cyclization reactions. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and esterification reactions. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenyl)-2-(2-oxopiperidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(4-aminophenyl)-2-(2-oxopiperidin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminophenyl)-2-(2-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and phenyl-substituted esters. Examples include:

Uniqueness

Ethyl 2-(4-aminophenyl)-2-(2-oxopiperidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)-2-(2-oxopiperidin-1-yl)acetate

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)14(11-6-8-12(16)9-7-11)17-10-4-3-5-13(17)18/h6-9,14H,2-5,10,16H2,1H3

InChI Key

VWHRJHRVIMEQSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N)N2CCCCC2=O

Origin of Product

United States

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